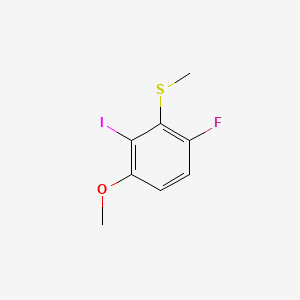
(6-Fluoro-2-iodo-3-methoxyphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoro-2-iodo-3-methoxyphenyl)(methyl)sulfane is a chemical compound that features a unique combination of fluorine, iodine, methoxy, and methylsulfane groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-2-iodo-3-methoxyphenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of the iodine and fluorine atoms onto the phenyl ring.
Methoxylation: Addition of the methoxy group to the phenyl ring.
Thioether Formation: Introduction of the methylsulfane group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Fluoro-2-iodo-3-methoxyphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: Conversion of the sulfane group to a sulfoxide or sulfone.
Reduction: Reduction of the iodine atom to a less reactive species.
Substitution: Replacement of the methoxy or methylsulfane groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to replace the methoxy or methylsulfane groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated products.
Substitution: Thiol or amine-substituted phenyl derivatives.
Applications De Recherche Scientifique
(6-Fluoro-2-iodo-3-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (6-Fluoro-2-iodo-3-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, while the methoxy and methylsulfane groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Fluoro-2-iodo-3-methoxyphenyl)(ethyl)sulfane
- (6-Fluoro-2-iodo-3-methoxyphenyl)(propyl)sulfane
- (6-Fluoro-2-iodo-3-methoxyphenyl)(butyl)sulfane
Uniqueness
(6-Fluoro-2-iodo-3-methoxyphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and iodine atoms allows for unique interactions in chemical and biological systems, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H8FIOS |
|---|---|
Poids moléculaire |
298.12 g/mol |
Nom IUPAC |
1-fluoro-3-iodo-4-methoxy-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8FIOS/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 |
Clé InChI |
JBNODKXUKALGLC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)F)SC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



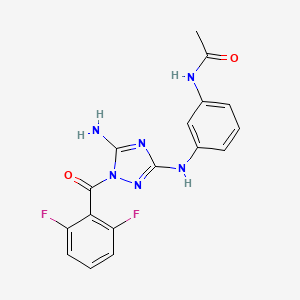
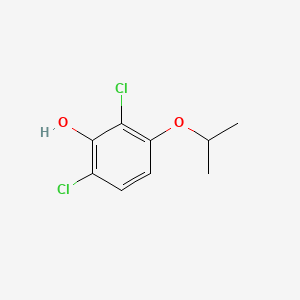
![(S)-5-[Diphenyl[(trimethylsilyl)oxy]methyl]-5,6-dihydro-2-(2,3,4,5,6-pentafluorophenyl)-1,2,4-triazolo[3,4-a]isoquinolin-2-ium Tetrafluoroborate](/img/structure/B14013400.png)

![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate;hydrate](/img/structure/B14013411.png)
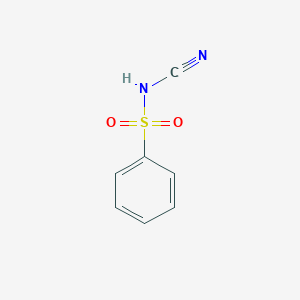
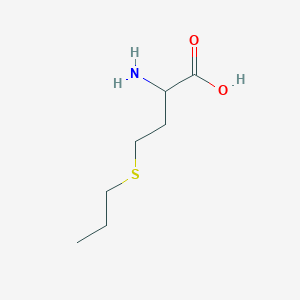

![2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide](/img/structure/B14013437.png)
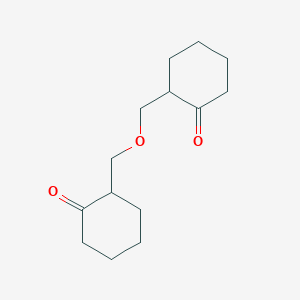
![5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14013453.png)
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14013462.png)

